![molecular formula C19H17N3O5S B2477880 N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-30-7](/img/structure/B2477880.png)
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a thiazol-2-yl group, and a furan-2-carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . The benzo[d][1,3]dioxol-5-ylmethyl group and the thiazol-2-yl group are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiazol-2-yl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could potentially influence the compound’s solubility and stability .Scientific Research Applications
Antitumor Activity
A series of compounds similar to the one have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against these human cancer cell lines .
Cytotoxic Activity
In addition to their antitumor activity, these compounds have also demonstrated cytotoxic activity on various human tumor cell lines . This suggests that they could potentially be used in the development of new anticancer drugs .
Antimicrobial Activity
Thiazole derivatives, which include the compound , have been found to have diverse biological activities, including antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Antifungal Activity
Similarly, thiazole derivatives have also shown antifungal activity . This could lead to the development of new antifungal drugs .
Antiviral Activity
Thiazole derivatives have also been found to have antiviral activity . This suggests potential applications in the development of new antiviral drugs .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative diseases .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7 .
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Result of Action
The compound has been suggested to exhibit antitumor activity, with some compounds showing potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . The compound’s action results in the induction of apoptosis and cell cycle arrest, leading to the inhibition of tumor cell growth .
properties
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-17(20-9-12-3-5-14-16(8-12)27-11-26-14)6-4-13-10-28-19(21-13)22-18(24)15-2-1-7-25-15/h1-3,5,7-8,10H,4,6,9,11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURTWGZSAPONPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.